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4,6-Dimethylbenzo[d]isoxazol-3-ol

Cat. No.: B11809559
M. Wt: 163.17 g/mol
InChI Key: ZNEUIEKGLYGUKC-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Isoxazole (B147169) and Benzisoxazole Chemical Research

The journey into the chemistry of isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, began in the early 20th century. A pivotal moment in this field was the first synthesis of the parent isoxazole ring by Claisen in 1903. nih.gov This foundational work opened the door to the exploration of this new class of aromatic compounds. researchgate.netwikipedia.org Early research focused on understanding the fundamental reactivity and stability of the isoxazole ring, noting its aromatic character juxtaposed with a chemically labile N-O bond, which predisposes it to ring-opening reactions under specific conditions. researchgate.net

The synthesis of isoxazoles has evolved significantly over the decades. The two primary and classical routes involve the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. researchgate.netrsc.org The development of new synthetic methodologies, including metal-catalyzed and environmentally benign procedures, has greatly expanded the accessibility and diversity of substituted isoxazoles. nih.govrsc.org

The fusion of an isoxazole ring with a benzene (B151609) ring gives rise to benzisoxazole (or benzo[d]isoxazole), a bicyclic aromatic system. wikipedia.org Research into benzisoxazoles has paralleled the advancements in isoxazole chemistry, with a strong focus on developing efficient synthetic routes to this privileged scaffold. chim.itresearchgate.net Traditional methods for constructing the 1,2-benzisoxazole (B1199462) core rely on the formation of the five-membered ring through either C-O or N-O bond formation. chim.it More recent strategies have also explored the construction of the benzene ring onto a pre-existing isoxazole moiety. chim.it The continuous refinement of synthetic protocols underscores the enduring importance of benzisoxazole derivatives in various scientific domains. researchgate.netmdpi.com

Strategic Academic Significance of Substituted Benzo[d]isoxazol-3-ols in Contemporary Organic Synthesis

Substituted benzo[d]isoxazol-3-ols and their related derivatives are highly significant in modern organic synthesis, primarily due to their role as versatile building blocks and their prevalence in biologically active molecules. nih.govresearchgate.net The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net This has made it a focal point for the development of new therapeutic agents. researchgate.netnih.gov

The strategic importance of these compounds is rooted in the wide array of biological activities they exhibit, which is often modulated by the nature and position of substituents on the bicyclic ring system. researchgate.net For instance, different substitution patterns on the benzo[d]isoxazole core have led to the discovery of compounds with anticonvulsant, antipsychotic, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The 3-hydroxy group, in particular, can influence the molecule's electronic properties and potential for hydrogen bonding, which can be critical for its interaction with biological targets.

In the context of organic synthesis, benzo[d]isoxazol-3-ols serve as key intermediates for the preparation of more complex molecular architectures. The inherent reactivity of the scaffold allows for further functionalization, enabling chemists to systematically modify the structure to probe structure-activity relationships (SAR). scholarsresearchlibrary.com The development of synthetic methods to access diverse substituted benzo[d]isoxazol-3-ols is therefore an active area of academic research, as it directly facilitates the exploration of new chemical space and the discovery of novel bioactive compounds. nih.govnih.govontosight.ai

Articulation of the Core Research Focus: 4,6-Dimethylbenzo[d]isoxazol-3-ol within the Context of Heterocyclic Chemistry

Within the broad family of substituted benzo[d]isoxazol-3-ols, this article focuses specifically on the chemical compound This compound . This particular molecule serves as an exemplary case study to understand the nuances of substitution on the benzisoxazole ring system. The presence of two methyl groups at the 4- and 6-positions of the benzene ring introduces specific steric and electronic effects that distinguish it from the parent compound and other derivatives.

The study of this compound is situated firmly within the broader context of heterocyclic chemistry, where the goal is to understand how structural modifications impact the physicochemical properties and potential utility of a molecule. Research on this and related dimethyl-substituted benzisoxazoles contributes to a deeper understanding of the structure-property relationships within this important class of heterocyles. bldpharm.com

Below is a data table summarizing the key identifiers for the focus compound of this article.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol

| CAS Number | 1344688-38-5 |

The exploration of this compound provides a focused lens through which to view the chemical principles and synthetic strategies that are central to the field of heterocyclic chemistry. Its defined structure allows for a detailed examination of the interplay between the benzisoxazole core and its substituents, offering insights that are valuable for the rational design of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B11809559 4,6-Dimethylbenzo[d]isoxazol-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4,6-dimethyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)12-10-9(8)11/h3-4H,1-2H3,(H,10,11)

InChI Key

ZNEUIEKGLYGUKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)ONC2=O)C

Origin of Product

United States

Synthetic Methodologies for 4,6 Dimethylbenzo D Isoxazol 3 Ol and Substituted Analogues

Classical Cyclization Approaches to the Benzisoxazole Ring System

Traditional methods for constructing the 1,2-benzisoxazole (B1199462) ring primarily involve the formation of the five-membered ring onto a pre-existing benzene (B151609) core. chim.it These strategies typically rely on intramolecular cyclization reactions, forming either the C–O or the N–O bond as the final ring-closing step.

Condensation Reactions Involving Hydroxylamine (B1172632) Derivatives

The reaction of hydroxylamine or its derivatives with suitably functionalized aromatic precursors is a cornerstone of isoxazole (B147169) and benzisoxazole synthesis. These methods capitalize on the nucleophilicity of the hydroxylamine nitrogen and the subsequent intramolecular condensation to form the heterocyclic ring.

The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, can be adapted to synthesize β-keto esters, which are key precursors for 3-hydroxyisoxazoles. The general principle involves the reaction of a ketone with an ester in the presence of a strong base. For the synthesis of 4,6-dimethylbenzo[d]isoxazol-3-ol, a plausible synthetic route would commence with a substituted phenol, 3,5-dimethylphenol (B42653). This starting material would first undergo acylation to introduce a carbonyl group ortho to the hydroxyl group, followed by conversion to a β-keto ester.

A hypothetical pathway would involve the Fries rearrangement of 3,5-dimethylphenyl acetate (B1210297) to yield 2-hydroxy-4,6-dimethylacetophenone. This ketone could then be carboxylated, for instance using diethyl carbonate and a strong base like sodium hydride, to produce the corresponding β-keto ester, ethyl 2-hydroxy-4,6-dimethylbenzoylacetate. The crucial step is the subsequent condensation of this β-keto ester with hydroxylamine. The reaction proceeds via initial formation of an oxime with the ketone portion of the β-keto ester. Subsequent intramolecular cyclization, driven by the attack of the phenolic hydroxyl group onto the ester carbonyl, followed by elimination of ethanol (B145695), would yield the target compound, this compound. The pH of the reaction medium is critical in directing the cyclization to favor the desired 3-hydroxyisoxazole isomer over other potential products.

Table 1: Hypothetical Synthesis of this compound via β-Keto Ester Condensation

Step Starting Material Reagent(s) Intermediate/Product Purpose
1 3,5-Dimethylphenol Acetic Anhydride, Acid Catalyst 3,5-Dimethylphenyl acetate Protection/Activation
2 3,5-Dimethylphenyl acetate AlCl₃ (Fries Rearrangement) 2-Hydroxy-4,6-dimethylacetophenone Introduction of ortho-acetyl group
3 2-Hydroxy-4,6-dimethylacetophenone Diethyl Carbonate, NaH Ethyl 2-hydroxy-4,6-dimethylbenzoylacetate Formation of β-keto ester
4 Ethyl 2-hydroxy-4,6-dimethylbenzoylacetate Hydroxylamine Hydrochloride (NH₂OH·HCl) This compound Cyclization to form benzisoxazole ring

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient approach to complex molecules. While many MCRs for isoxazole synthesis involve cycloaddition pathways with nitrile oxides, a classical cyclocondensation approach can also be envisioned.

For the synthesis of substituted benzisoxazol-3-ols, a hypothetical three-component reaction could involve a substituted phenol, a 1,3-dicarbonyl compound, and hydroxylamine. In the context of this compound, the reaction would theoretically bring together 3,5-dimethylphenol, a suitable 1,3-dicarbonyl compound like ethyl acetoacetate, and hydroxylamine in a one-pot process. However, achieving selectivity and yield in such a reaction is challenging due to multiple competing pathways. A more common and mechanistically related approach found in the literature for building substituted isoxazoles involves the reaction of 1,3-dicarbonyl compounds with nitrile oxides, which is discussed in section 2.1.3.

Cyclization of N-Hydroxyisatin Oxime Derivatives

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are versatile building blocks in heterocyclic synthesis. worldscientificnews.com The preparation of isatin oximes can be achieved from the corresponding isatins by reaction with hydroxylamine hydrochloride. researchgate.net A theoretical route to a benzisoxazole-like structure could be proposed starting from a substituted N-hydroxyisatin.

For this specific pathway, one would need to synthesize N-hydroxy-4,6-dichloro-isatin, for example. Reaction of this with hydroxylamine would yield the N-hydroxyisatin oxime derivative. The core concept would then be an intramolecular cyclization involving the N-hydroxy group and the oxime functionality, potentially leading to a rearranged or fragmented heterocyclic system. However, there is a lack of direct literature precedent for the cyclization of N-hydroxyisatin oximes to form the this compound scaffold. The reactivity of the isatin core often leads to other heterocyclic systems, such as quinazolines or other indole-based structures. worldscientificnews.comresearchgate.net Therefore, while theoretically plausible, this remains a speculative and underexplored route for the synthesis of the target compound.

Strategies Employing Nitrile Oxides in Cycloaddition Reactions

One of the most powerful and versatile methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. nih.govorganic-chemistry.org To form a benzisoxazole ring system using this strategy, the dipolarophile is typically an aryne. nih.govorganic-chemistry.org

This modern approach involves the in situ generation of two highly reactive intermediates: a nitrile oxide and an aryne. nih.gov For the synthesis of a 4,6-dimethyl substituted benzisoxazole, the aryne precursor would need to be appropriately substituted. A plausible starting material would be 2-bromo-1,3-dimethyl-5-(trimethylsilyl)benzene, which upon treatment with a fluoride (B91410) source like cesium fluoride (CsF), generates 3,5-dimethylbenzyne. organic-chemistry.org

The nitrile oxide component is typically generated in situ from a hydroximoyl chloride by elimination of HCl using a base. nih.gov To obtain the 3-hydroxy functionality, one would ideally use a nitrile oxide precursor that leads to this group upon cyclization. However, a more common approach is to use a precursor that allows for subsequent conversion to the hydroxyl group. For instance, reacting 3,5-dimethylbenzyne with a simple nitrile oxide like acetonitrile (B52724) oxide (generated from acetohydroximoyl chloride) would yield 3,4,6-trimethylbenzo[d]isoxazole.

The reaction conditions must be carefully optimized to balance the rates of formation of both the aryne and the nitrile oxide to maximize the yield of the desired cycloaddition product and minimize side reactions, such as the dimerization of the nitrile oxide. nih.gov This method is notable for its mild conditions and tolerance of a wide variety of functional groups on both the aryne precursor and the nitrile oxide. nih.govorganic-chemistry.org

Table 2: Synthesis of Substituted Benzisoxazoles via Nitrile Oxide Cycloaddition

Aryne Precursor Nitrile Oxide Precursor Base/Activator Product Key Feature Reference
o-(Trimethylsilyl)aryl triflate Chlorooxime CsF 3-Substituted Benzisoxazole In situ generation of both reactive intermediates nih.gov
Anthranilic acid α-Chloro oxime Heat (Microwave) 1,2-Benzisoxazole Use of readily available starting materials chim.it

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have introduced novel and efficient methods for constructing the benzisoxazole ring, often featuring higher yields, milder conditions, and greater functional group tolerance compared to classical approaches.

One such advanced method is the palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.org This strategy involves the activation of a C-H bond ortho to a phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds to form the benzisoxazole ring. This method has been successfully applied to the synthesis of active pharmaceutical intermediates. rsc.org

Another modern approach is the triphenylphosphine (B44618) (PPh₃)-mediated Barbier-Grignard-type reaction. organic-chemistry.org This method allows for the synthesis of various 3-aryl or 3-alkyl substituted 1,2-benzisoxazoles in good yields from readily available 2-hydroxybenzonitriles and organobromides. organic-chemistry.org To synthesize an analogue of the target compound, one could start with 2-hydroxy-4,6-dimethylbenzonitrile.

Photochemical methods have also emerged, such as the base-mediated photochemical cyclization of 2-azidobenzoic acids to form 2,1-benzisoxazol-3(1H)-ones. nih.gov This approach is advantageous for its mild, room-temperature conditions, which allow for the synthesis of thermally labile benzisoxazole derivatives. nih.gov

Furthermore, the development of continuous flow chemistry offers a safe, scalable, and efficient alternative to traditional batch processing for the synthesis of heterocyclic compounds, including benzisoxazoles. chim.itnih.gov Flow synthesis can provide precise control over reaction parameters like temperature and time, which is particularly beneficial when dealing with unstable intermediates, leading to improved yields and purity. nih.gov For example, a flow synthesis of 3-substituted-benzisoxazoles in hot water has been reported. chim.it

Table 3: Overview of Modern Synthetic Strategies for Benzisoxazoles

Method Key Precursors Catalyst/Conditions Advantage Reference
Palladium-Catalyzed C-H Activation N-Phenoxyacetamides, Aldehydes Palladium catalyst Forms C-C and C=N bonds simultaneously rsc.org
PPh₃-Mediated Barbier-Grignard Type 2-Hydroxybenzonitriles, Bromides PPh₃ Facile synthesis of 3-substituted derivatives organic-chemistry.org
Photochemical Cyclization 2-Azidobenzoic acids UV light, Base Mild conditions, suitable for labile products nih.gov
Continuous Flow Synthesis Various (e.g., salicylonitrile) High temperature water Scalable, safe, efficient chim.it

Transition Metal-Catalyzed Methodologies for Isoxazole Ring Formation

The formation of the benzisoxazole core often relies on the strategic construction of the N-O bond or the closure of the five-membered isoxazole ring. Transition metals play a pivotal role in catalyzing these transformations, offering efficient and selective pathways.

Palladium-catalyzed annulation is a notable method for forming benzo-fused isoxazoles. For instance, the reaction of 5-iodoaryl-substituted isoxazoles with alkynes, catalyzed by palladium, can lead to the formation of the benzisoxazole ring system. chim.it The mechanism is thought to involve the insertion of the alkyne and a C-H activation of the isoxazole core, proceeding through a seven-membered palladacycle intermediate before reductive elimination yields the final product. chim.it

Iron(II) bromide has been demonstrated as an effective catalyst for transforming aryl azides that have ketone or methyl oxime substituents into 2,1-benzisoxazoles. organic-chemistry.org This method is valued for its tolerance of various functional groups. organic-chemistry.org Additionally, rhodium-on-carbon (Rh/C) has been utilized in the partial reduction of nitro groups in methyl 2-nitrobenzoates to hydroxylamines, which then undergo cyclization to form benzisoxazol-3(1H)-ones, key precursors to related structures. nih.gov

Gold catalysts have also found application in the synthesis of O-heterocycles through the hydroalkoxylation of allenes containing hydroxyl groups, a strategy that can be adapted for constructing isoxazole-containing scaffolds. mdpi.com

Environmentally Conscious (Green) Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzisoxazoles. These methods prioritize the use of non-toxic solvents, reusable catalysts, and mild reaction conditions to minimize environmental impact. bohrium.comresearchgate.net

A significant advancement in this area is the use of aqueous media for synthetic transformations. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. nih.gov For example, the synthesis of 2-substituted benzothiazoles, structurally related to benzisoxazoles, has been successfully achieved in water using catalysts like FeF3 or NaHSO3. bohrium.com Another innovative approach utilizes waste curd water, an acidic byproduct of the dairy industry, as a catalytic solvent for synthesizing benzoxazoles and related heterocycles under microwave irradiation. bohrium.comresearchgate.net

The use of reusable heterogeneous catalysts, such as silica (B1680970) sulfuric acid or montmorillonite (B579905) K-10, also represents a key green strategy. researchgate.net These solid acid catalysts can be easily recovered and reused, reducing waste and cost. researchgate.net Catalyst-free approaches, conducted in environmentally benign solvents like ethanol or even under solvent-free conditions, further contribute to the green synthesis of these important scaffolds. nih.gov

Microwave-Assisted and Other Energy-Efficient Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.comingentaconnect.com This technique has been successfully applied to the synthesis of 1,2-benzisoxazole derivatives. researchgate.netacgpubs.org

One notable microwave-assisted method involves the cyclization of 2-hydroxyalkyl/aryl ketoximes in the presence of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH). ingentaconnect.comresearchgate.netacgpubs.org This protocol offers remarkable efficiency, with reaction times as short as 30-60 seconds and excellent yields ranging from 85-96%. ingentaconnect.comresearchgate.netacgpubs.org The ionic liquid can also be recycled and reused for several cycles without a significant loss of activity, adding to the method's efficiency and environmental friendliness. researchgate.netacgpubs.org

Microwave irradiation has also been employed in the one-pot synthesis of oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide under controlled basic conditions, demonstrating the broad applicability of this energy-efficient technique in heterocycle synthesis. acs.org The rapid and simple nature of these microwave-assisted protocols makes them highly attractive for chemical research and production. eurekaselect.com

Regio- and Stereoselective Synthesis Considerations in Benzisoxazole Formation

The synthesis of substituted benzisoxazoles often involves reactions where the formation of more than one regioisomer is possible. Therefore, controlling the regioselectivity is a critical aspect of the synthetic design.

Factors Influencing Regioselectivity in Cycloadditions

A powerful method for constructing the benzisoxazole ring is the [3+2] cycloaddition reaction between arynes and nitrile oxides. organic-chemistry.orgnih.govresearchgate.net In this reaction, both highly reactive intermediates are typically generated in situ. nih.gov The regioselectivity of the cycloaddition with unsymmetrically substituted arynes is a key consideration. For instance, the reaction of substituted o-silylaryl triflates (aryne precursors) with hydroxymoyl chlorides (nitrile oxide precursors) in the presence of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) can yield substituted benzisoxazoles with satisfactory regioselectivity. chim.it

The solvent can also play a role. For example, in certain cycloaddition reactions, using a less polar solvent like tetrahydrofuran (B95107) (THF) was found to be less effective in forming the desired benzisoxazole compared to more polar solvents. nih.gov Another synthetic strategy involves the divergent, regioselective synthesis from ortho-hydroxyaryl N-H ketimines. organic-chemistry.orgresearchgate.net By proceeding through a common N-Cl imine intermediate, the reaction can be directed towards either 3-substituted benzisoxazoles under anhydrous conditions (N-O bond formation) or 2-substituted benzoxazoles via a NaOCl-mediated rearrangement. organic-chemistry.orgresearchgate.net

Substrate Scope and the Influence of Substituent Electronic Effects on Reaction Yields and Selectivity

The electronic properties of substituents on the reacting molecules can significantly influence the yield and selectivity of benzisoxazole formation. In the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, the reaction demonstrates a broad substrate scope. nih.gov

Excellent yields have been observed when using chlorooximes that bear electron-donating substituents. nih.gov Even bulky substituents, such as an ortho-bromo group on the chlorooxime, are well-tolerated, leading to high yields of the corresponding benzisoxazole. nih.gov The reaction is also compatible with various functional groups, including alkenes. nih.gov However, the electronic nature of the substituent can affect reactivity. For example, in the synthesis of 1,2,3-triazoles via an organo-click reaction, a related cycloaddition, a clear steric effect was observed, with yields decreasing as the substituent on the aryl azide (B81097) moved from the para to the meta and then to the ortho position. nih.gov

The following table illustrates the effect of substituents on the yield in the synthesis of 3-substituted benzisoxazoles via aryne cycloaddition.

Table 1: Influence of Chlorooxime Substituent on Product Yield

Entry Substituent (R) on Chlorooxime Product Yield (%)
1 4-MeO-C₆H₄ 3-(4-Methoxyphenyl)benzisoxazole 98
2 4-Me-C₆H₄ 3-(p-Tolyl)benzisoxazole 95
3 2-Br-C₆H₄ 3-(2-Bromophenyl)benzisoxazole 93
4 Isopropyl 3-Isopropylbenzisoxazole 83
5 (E)-Styryl (E)-3-Styrylbenzisoxazole 70
6 2-Thiophenyl 3-(Thiophen-2-yl)benzisoxazole 54

Data derived from studies on the cycloaddition reaction of benzyne (B1209423) with various chlorooximes. nih.gov

Synthetic Routes to Key Intermediates and Precursors for this compound

The synthesis of the specific target molecule, this compound, requires the preparation of appropriately substituted precursors. Based on general synthetic strategies for benzisoxazoles, several routes to key intermediates can be proposed.

A primary precursor for the formation of the benzisoxazole ring is often an ortho-hydroxyaryl oxime or a related derivative. chim.it For the target molecule, a logical key intermediate would be 2-hydroxy-4,6-dimethylacetophenone oxime . This compound could be synthesized from 2-hydroxy-4,6-dimethylacetophenone , which in turn can be prepared from 3,5-dimethylphenol through reactions such as the Fries rearrangement of the corresponding acetate ester or direct acylation.

Another versatile precursor strategy involves starting with ortho-hydroxybenzonitriles. organic-chemistry.orgresearchgate.net Therefore, 2-hydroxy-4,6-dimethylbenzonitrile would be a valuable intermediate. This nitrile could potentially be synthesized from 3,5-dimethylphenol through a series of steps involving formylation and subsequent conversion of the aldehyde to a nitrile. An efficient synthesis of 3-substituted 1,2-benzisoxazoles has been achieved from 2-hydroxybenzonitriles and bromides via a PPh₃-mediated Barbier-Grignard-type reaction. organic-chemistry.orgresearchgate.net

Furthermore, synthetic routes starting from ortho-nitro compounds are common. organic-chemistry.orgnih.gov A potential precursor could be a derivative of 2-nitro-3,5-dimethylphenol . For instance, a practical method for synthesizing N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors begins with readily available methyl 2-nitrobenzoates. nih.gov This involves a partial reduction of the nitro group followed by cyclization. nih.gov Adapting this to the target molecule would involve starting with a suitably substituted methyl 2-nitrobenzoate.

Finally, the synthesis of an isoxazole-fused 3-sulfolene (B121364) has been reported as a method to generate an ortho-dimethylene isoxazole intermediate, which can then undergo cycloaddition reactions. capes.gov.br This suggests that a precursor like 4,6-dimethyl-isoxazolo[4,5-c]dihydrothiophene-1,1-dioxide could be a strategic intermediate for accessing the target compound through a thermal reaction to generate the reactive diene.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4,6 Dimethylbenzo D Isoxazol 3 Ol

Intrinsic Reactivity Profiles of the Benzisoxazole Core

The benzisoxazole ring system is an aromatic heterocycle that exhibits a unique reactivity profile arising from the fusion of a benzene (B151609) ring with an isoxazole (B147169) ring. This fusion influences the electron distribution across the entire molecule, impacting its susceptibility to both nucleophilic and electrophilic attacks.

Nucleophilic Attack and Electrophilic Activation of the Benzo[d]isoxazole System

The isoxazole component of the benzisoxazole system contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions. Nucleophilic attack can occur at several positions, often leading to ring-opening reactions. For instance, studies on related benzisoxazole derivatives have shown that strong nucleophiles can attack the carbon atom adjacent to the ring nitrogen.

In the case of 4,6-Dimethylbenzo[d]isoxazol-3-ol, the presence of the hydroxyl group at the 3-position can influence the site of nucleophilic attack. The tautomeric equilibrium with its keto form, 4,6-dimethylbenzo[d]isoxazol-3(2H)-one, can present an alternative electrophilic center at the carbonyl carbon.

Electrophilic activation of the benzisoxazole system is also a key aspect of its reactivity. The nitrogen atom in the isoxazole ring possesses a lone pair of electrons and can be protonated or coordinated to a Lewis acid. This activation enhances the electrophilicity of the ring system, making it more susceptible to nucleophilic attack. For example, in the presence of a strong acid, the hydroxyl group at the 3-position can be protonated, facilitating its departure and subsequent reaction with a nucleophile.

A study on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile demonstrated that the benzisoxazole ring can be highly electrophilic, undergoing nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In this dinitro-substituted analog, the strong electron-withdrawing nitro groups make the aromatic ring highly electron-deficient and prone to attack by nucleophiles. While this compound possesses electron-donating methyl groups, making it less electrophilic than its dinitro counterpart, this inherent reactivity of the benzisoxazole core towards nucleophiles remains a possibility under appropriate conditions.

Aromatic Substitution Reactions on the Fused Benzene Ring

The fused benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the directing effects of the isoxazole ring and the two methyl groups. The isoxazole ring is generally considered a deactivating group with a complex directing effect. The methyl groups at positions 4 and 6 are activating, ortho- and para-directing groups.

Given the positions of the methyl groups, the remaining unsubstituted positions on the benzene ring are C5 and C7. The directing effects of the substituents would influence the position of electrophilic attack. The methyl group at C4 would direct incoming electrophiles to the C5 and C3a (bridgehead) positions, while the methyl group at C6 would direct to the C5 and C7 positions. The isoxazole ring itself will also influence the electron density of the benzene ring. Therefore, the most likely position for electrophilic substitution would be at C5 or C7, depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)
Br₂ / FeBr₃5-Bromo-4,6-dimethylbenzo[d]isoxazol-3-ol and/or 7-Bromo-4,6-dimethylbenzo[d]isoxazol-3-ol
HNO₃ / H₂SO₄5-Nitro-4,6-dimethylbenzo[d]isoxazol-3-ol and/or 7-Nitro-4,6-dimethylbenzo[d]isoxazol-3-ol
SO₃ / H₂SO₄4,6-Dimethyl-3-hydroxybenzo[d]isoxazole-5-sulfonic acid and/or 4,6-Dimethyl-3-hydroxybenzo[d]isoxazole-7-sulfonic acid

Note: The precise product distribution would need to be determined experimentally.

Reactivity of the Hydroxyl Moiety at the 3-Position

The hydroxyl group at the 3-position of this compound is a key functional group that significantly influences its chemical reactivity. It can participate in a variety of reactions, including functionalization and tautomeric equilibria.

Functionalization via Esterification and Etherification Reactions

The 3-hydroxyl group behaves as a typical alcohol and can be readily functionalized through esterification and etherification reactions.

Esterification: In the presence of a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) and a suitable catalyst (e.g., a strong acid like sulfuric acid or a base like pyridine), this compound can be converted to its corresponding ester.

Etherification: Similarly, etherification can be achieved by reacting the compound with an alkyl halide in the presence of a base (Williamson ether synthesis). The basic conditions deprotonate the hydroxyl group to form a more nucleophilic alkoxide, which then undergoes nucleophilic substitution with the alkyl halide.

Table 2: General Conditions for Functionalization of the 3-Hydroxyl Group

Reaction TypeReagentsGeneral ConditionsProduct Type
EsterificationCarboxylic acid, Acid catalyst (e.g., H₂SO₄)Heat3-O-Acyl-4,6-dimethylbenzo[d]isoxazole
EsterificationAcyl chloride, Base (e.g., Pyridine)Room temperature3-O-Acyl-4,6-dimethylbenzo[d]isoxazole
EtherificationAlkyl halide, Base (e.g., NaH)Anhydrous solvent (e.g., THF, DMF)3-O-Alkyl-4,6-dimethylbenzo[d]isoxazole

Proton-Transfer Equilibria and Tautomerism Considerations

The 3-hydroxyisoxazole moiety of this compound can exist in equilibrium with its tautomeric keto form, 4,6-dimethylbenzo[d]isoxazol-3(2H)-one. This phenomenon is a type of lactam-lactim tautomerism. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

Computational studies on related isoxazolone derivatives have shown that the stability of the tautomers can vary significantly. nih.gov In many cases, the keto form is the more stable tautomer. The existence of this equilibrium is crucial as the two tautomers exhibit different chemical reactivity. The hydroxy form behaves as a phenol-like compound, while the keto form has the reactivity of a cyclic amide (lactam).

Mechanistic Pathways of Key Transformations

The reactions of this compound proceed through well-established mechanistic pathways common in heterocyclic and aromatic chemistry.

Mechanism of Electrophilic Aromatic Substitution: The electrophilic substitution on the fused benzene ring likely follows the classical arenium ion mechanism. An electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Mechanism of Esterification (Fischer-Esterification): In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The hydroxyl group of this compound then acts as a nucleophile, attacking the protonated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.

Mechanism of Etherification (Williamson Ether Synthesis): A strong base deprotonates the 3-hydroxyl group to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming the ether linkage.

Tautomerization Mechanism: The interconversion between the hydroxy and keto tautomers occurs via proton transfer. This can be an intramolecular process or can be mediated by solvent molecules or catalysts (acid or base). In an acidic medium, the nitrogen atom can be protonated, facilitating the movement of the double bond and the transfer of the proton from the oxygen to the nitrogen. In a basic medium, the hydroxyl proton can be removed, and the resulting anion can be protonated at the nitrogen atom.

Detailed Reaction Mechanisms for Ring Formation and Cleavage

The synthesis of the 1,2-benzisoxazole (B1199462) core, such as that in this compound, can be achieved through several strategic approaches involving the formation of the crucial N-O or C-O bonds of the isoxazole ring. chim.it

Ring Formation:

One of the most common methods for constructing the 1,2-benzisoxazole skeleton involves the cyclization of ortho-substituted benzene derivatives. For a compound like this compound, a plausible synthetic route would start from a correspondingly substituted 2-hydroxyaryl oxime or a related derivative. The formation of the N-O bond is a key step in this process. chim.it

A general mechanism for the formation of a 1,2-benzisoxazole from a 2-hydroxyaryl oxime derivative is outlined below:

Activation of the Oxime Oxygen: The hydroxyl group of the oxime is typically converted into a better leaving group by reacting with reagents like acetic anhydride, thionyl chloride, or via the Mitsunobu reaction.

Intramolecular Nucleophilic Attack: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the nitrogen atom of the oxime.

Cyclization and Elimination: This attack leads to the formation of the five-membered isoxazole ring with the concurrent elimination of the leaving group.

Alternatively, the synthesis can proceed via the formation of the C-O bond, starting from an ortho-substituted aryloxime. chim.it

For the isomeric 2,1-benzisoxazol-3(1H)-one structure, a practical synthetic approach begins with the partial reduction of a corresponding methyl 2-nitrobenzoate. nih.govacs.org This reduction, often carried out with reagents like zinc and ammonium (B1175870) chloride or more cleanly with rhodium on carbon and hydrazine, yields a hydroxylamine (B1172632) intermediate. nih.govacs.org This intermediate can then undergo a base-mediated cyclization to form the 2,1-benzisoxazol-3(1H)-one ring system. nih.govacs.org

Ring Cleavage:

The benzisoxazole ring can be cleaved under various conditions, revealing the underlying reactivity of the N-O bond.

Reductive Cleavage: The N-O bond is susceptible to reductive cleavage. Catalytic hydrogenation or the use of reducing agents like samarium iodide can break this bond, leading to the formation of o-hydroxyaryl ketones or related derivatives.

Base-Catalyzed Decomposition: Benzisoxazoles can undergo decomposition in the presence of a base. The mechanism typically involves the abstraction of a proton, followed by ring-opening to form a more stable intermediate, such as a phenolate (B1203915) with a nitrile or an imine functionality. The exact nature of the products depends on the substitution pattern and the reaction conditions.

Kinetic Investigations of Addition Reactions to the Benzisoxazole Core

Detailed kinetic studies specifically on the addition reactions to the this compound core are not extensively reported in the available literature. However, the general principles of reactivity for the benzisoxazole system can be inferred. The electrophilicity of the carbon atoms in the isoxazole ring and the potential for the ring to act as a leaving group are key factors.

Addition reactions to the benzisoxazole core are not as common as reactions involving ring cleavage or substitution on the benzene ring. The aromaticity of the benzene ring and the relative stability of the isoxazole moiety make addition reactions energetically less favorable unless the ring is activated by specific substituents or the reaction conditions are forcing.

In the context of related heterocyclic systems, kinetic studies often focus on understanding the factors that influence the rate of reaction, such as:

Nucleophile Strength: The nature of the attacking nucleophile plays a crucial role. Stronger nucleophiles will react more readily.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the reaction rates by stabilizing or destabilizing the transition states.

Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of substituents on the benzene ring can modulate the electrophilicity of the isoxazole ring carbons and influence the rate of nucleophilic attack. The two methyl groups in this compound, being electron-donating, would be expected to slightly decrease the electrophilicity of the ring compared to an unsubstituted benzisoxazole.

Future kinetic investigations could involve competitive reaction studies to determine the relative reactivity of different substituted benzisoxazoles towards a common nucleophile. Such studies would provide valuable data for quantitative structure-activity relationship (QSAR) models.

Studies on the Photochemical Behavior and Rearrangements (e.g., formation of 1,3-dihydrobenz[c]isoxazol-1-ol)

A common photochemical reaction of isoxazoles involves the homolytic cleavage of the weak N-O bond upon irradiation. This generates a diradical intermediate which can then undergo a variety of rearrangements.

One potential photochemical pathway for a benzisoxazole derivative could lead to the formation of a benzoxazole (B165842). This rearrangement is thought to proceed through a series of intermediates, including an azirine.

The formation of 1,3-dihydrobenz[c]isoxazol-1-ol from a 1,2-benzisoxazole derivative like this compound would represent a significant structural rearrangement. A plausible, though speculative, mechanism could involve:

N-O Bond Cleavage: Photochemical excitation leads to the breaking of the N-O bond.

Radical Recombination/Rearrangement: The resulting diradical could undergo a series of bond formations and cleavages. This might involve the intermediacy of a ketene-imine or other reactive species.

Cyclization: A subsequent intramolecular cyclization involving the hydroxyl group and a rearranged intermediate could lead to the formation of the 1,3-dihydrobenz[c]isoxazol-1-ol ring system.

It is important to note that the actual products of a photochemical reaction are highly dependent on the specific substitution pattern of the starting material and the reaction conditions, such as the wavelength of light used and the solvent.

Furthermore, the synthesis of the related N-alkyl-1,3-dihydro-2,1-benzisoxazoles has been reported, starting from 2,1-benzisoxazol-3(1H)-ones. nih.govacs.org This suggests that the dihydrobenzisoxazole ring system is accessible, although the reported route is a ground-state chemical transformation rather than a photochemical rearrangement.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is influenced by its chemical environment, particularly pH. The benzisoxazole ring system exhibits varying degrees of stability in acidic and basic media.

Acidic Conditions:

In acidic solutions, the benzisoxazole ring is generally more stable than in basic conditions. However, under strong acidic conditions and elevated temperatures, hydrolysis can occur. The likely point of initial protonation is the nitrogen atom, which would activate the ring towards nucleophilic attack by water. The degradation products would likely be the corresponding 2-hydroxy-3,5-dimethylbenzaldehyde (B1587654) or a related ketone, resulting from the cleavage of the isoxazole ring.

Basic Conditions:

The benzisoxazole ring is more susceptible to degradation under basic conditions. The presence of the acidic phenolic hydroxyl group in this compound would lead to the formation of a phenoxide ion in basic media. The increased electron density on the benzene ring could influence the stability of the adjacent isoxazole ring.

The primary degradation pathway in basic media is likely to be the cleavage of the N-O bond. This can be initiated by the attack of a hydroxide (B78521) ion on one of the electrophilic carbons of the isoxazole ring, leading to a ring-opened intermediate. This intermediate can then undergo further reactions to yield various degradation products. For example, base-catalyzed decomposition of benzisoxazoles can yield salicylonitriles or their derivatives.

The stability of the compound would also be affected by the presence of oxidizing or reducing agents. The phenolic hydroxyl group is susceptible to oxidation, while the N-O bond of the isoxazole ring can be reductively cleaved.

The table below summarizes the expected stability and degradation behavior of this compound under different chemical conditions, based on the general reactivity of benzisoxazoles.

ConditionExpected StabilityPotential Degradation PathwayLikely Products
Neutral (pH ~7) Generally stableSlow hydrolysis over time2-Hydroxy-3,5-dimethylbenzaldehyde/ketone
Acidic (pH < 7) Moderately stableAcid-catalyzed hydrolysis2-Hydroxy-3,5-dimethylbenzaldehyde/ketone
Basic (pH > 7) Less stableBase-catalyzed ring cleavageSalicylonitrile derivatives, phenolic compounds
Oxidizing Agents Potentially unstableOxidation of the phenolQuinone-type structures
Reducing Agents UnstableReductive cleavage of N-O bond2-Amino-3,5-dimethylphenol derivatives

Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, ³¹P NMR)

NMR spectroscopy is fundamental for determining the precise structure of an organic molecule.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4,6-Dimethylbenzo[d]isoxazol-3-ol, one would expect to see distinct signals for the aromatic protons and the two methyl groups, with their chemical shifts and coupling constants confirming their positions on the benzo[d]isoxazole ring.

¹³C NMR: Would identify the number of chemically distinct carbon atoms and their electronic environments. This would be crucial for confirming the carbon skeleton of the molecule, including the quaternary carbons of the fused ring system and the carbons of the methyl groups.

Currently, no published peer-reviewed studies present ¹H or ¹³C NMR spectra or data for this compound. Data for other isoxazole (B147169) derivatives are available but are not applicable to this specific structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HPLC-MS)

Mass spectrometry is used to determine the molecular weight and can give insights into the structure through fragmentation patterns. For this compound (with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Analysis of the fragmentation pattern would help to verify the connectivity of the atoms. No experimental mass spectra or detailed fragmentation analyses for this compound have been found in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is employed to identify the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl groups, C=C and C=N stretching vibrations within the heterocyclic and aromatic rings, and C-O stretching. Without experimental data, a precise analysis is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The fused aromatic and isoxazole rings in this compound would be expected to produce characteristic absorption maxima (λmax) in the UV-Vis spectrum. This data, which is essential for understanding the electronic properties of the compound, remains unreported in the scientific literature.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise bond lengths, bond angles, and information about the planarity of the ring system and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. There are no published crystal structures for this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For a pure sample of this compound (C₉H₉NO₂), the theoretical elemental composition would be approximately:

Carbon (C): 66.25%

Hydrogen (H): 5.56%

Nitrogen (N): 8.58%

Experimental verification of these percentages is a standard procedure for characterizing a new compound, but such data has not been published for this molecule.

Computational and Theoretical Investigations of 4,6 Dimethylbenzo D Isoxazol 3 Ol Systems

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular systems. For 4,6-dimethylbenzo[d]isoxazol-3-ol, these methods would provide a detailed understanding of its geometry and electronic landscape.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. A DFT study of this compound would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Following optimization, energy calculations would yield the total electronic energy of the molecule. This fundamental value is crucial for determining the compound's thermodynamic stability and can be used to calculate other properties such as the heat of formation. While specific DFT studies on this compound are not readily found, such calculations are routine in computational chemistry and would be the first step in any theoretical investigation.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

An analysis of the FMOs of this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations could predict:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as the O-H, C=N, and C-C bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus and provide a powerful tool for structure elucidation.

Ultraviolet-Visible (UV-Vis) spectra: By calculating the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, the absorption wavelengths in the UV-Vis spectrum can be predicted. This provides insight into the molecule's chromophoric system.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between a molecule's structural features (descriptors) and its physicochemical properties.

Correlation of Structural Descriptors with Chemical Reactivity and Selectivity

For this compound, a QSPR study would involve calculating a variety of molecular descriptors. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). These descriptors would then be statistically correlated with experimentally determined or computationally predicted measures of chemical reactivity and selectivity. Such models could predict how changes to the molecular structure, such as the addition of different substituent groups, would impact its chemical behavior.

Prediction of Acid-Base Properties (e.g., pKa values)

The acidity of the hydroxyl group in this compound is a key chemical property. QSPR models can be developed to predict the acid dissociation constant (pKa) of this compound. This typically involves calculating descriptors that quantify the electronic effects on the hydroxyl group, such as the partial charge on the oxygen and hydrogen atoms and the stability of the corresponding conjugate base. A reliable pKa prediction would be valuable for understanding the compound's behavior in different pH environments.

While the specific data for this compound is not available in the reviewed literature, the following table illustrates the types of computational data that would be generated in such a study.

Computational ParameterPredicted Value for a Hypothetical Benzisoxazole Derivative
Optimized Bond Length (C-O)1.35 Å
Optimized Bond Angle (C-N-O)110°
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Predicted ¹H NMR Chemical Shift (OH)8.5 ppm
Predicted pKa7.8

Table 1: Illustrative computational data for a hypothetical benzisoxazole derivative.

Molecular Modeling and Simulation Approaches

Computational and theoretical investigations are pivotal in modern drug discovery and development, offering insights into the behavior of molecules at an atomic level. For the this compound system, molecular modeling and simulation approaches provide a framework to understand its structural dynamics, potential biological target interactions, and the structural features that govern its activity. These computational techniques are instrumental in guiding the synthesis and evaluation of new, more potent, and selective derivatives.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is the initial step in understanding its three-dimensional structure and flexibility. This process involves identifying the molecule's stable conformations, which are the various spatial arrangements of its atoms that are energetically favorable. Due to the rigid nature of the fused benzisoxazole ring system, the primary sources of conformational flexibility arise from the rotation of the hydroxyl group and any potential, albeit limited, puckering of the heterocyclic ring.

Ligand-Target Interaction Profiling via Computational Docking (focus on chemical binding motifs)

Computational docking is a powerful technique used to predict the preferred binding orientation of a ligand when it interacts with a target protein. This method is crucial for understanding the potential therapeutic action of compounds like this compound. The process involves sampling a vast number of orientations and conformations of the ligand within the binding site of a protein and scoring them based on their complementarity and interaction energies.

For a benzisoxazole derivative, key chemical binding motifs that would be analyzed during docking studies include:

Hydrogen Bonding: The hydroxyl group at the 3-position of the isoxazole (B147169) ring is a primary site for forming hydrogen bonds with amino acid residues in a protein's active site. The nitrogen atom in the isoxazole ring can also act as a hydrogen bond acceptor.

Aromatic Interactions: The fused benzene (B151609) ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The two methyl groups on the benzene ring contribute to the molecule's hydrophobicity and can form favorable van der Waals interactions with nonpolar pockets within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzisoxazole Derivatives (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. These methods build a statistical model by aligning a set of molecules with known activities and calculating their steric and electrostatic fields (in CoMFA) or similarity indices related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA).

While specific CoMFA and CoMSIA studies on this compound were not found, numerous studies on broader classes of benzisoxazole and related heterocyclic derivatives have been successfully conducted, demonstrating the utility of these approaches.

For example, a 3D-QSAR study on a series of benzoxazole (B165842), benzimidazole (B57391), and oxazolo[4,5-b]pyridine (B1248351) derivatives as eukaryotic topoisomerase II inhibitors yielded a CoMFA model with a high correlation coefficient (r²) of 0.997 and a cross-validated coefficient (q²) of 0.435. nih.gov This model indicated that electronegatively charged substituents on the heterocyclic ring system and positively charged groups acting as a bridge between the benzazole moiety and a substituted phenyl ring enhance activity. nih.gov

Another study on isoxazole derivatives as farnesoid X receptor (FXR) agonists developed robust CoMFA and CoMSIA models. mdpi.com The CoMFA model had a q² of 0.664 and an r² of 0.960, while the CoMSIA model showed a q² of 0.706 and an r² of 0.969. mdpi.com These models highlighted the importance of hydrophobicity at the R2 group and an electronegative group at the R3 position for agonistic activity. mdpi.com

Similarly, 3D-QSAR studies on benzimidazole derivatives as angiotensin II-AT1 receptor antagonists have also been performed, resulting in CoMFA and CoMSIA models with good predictive power. nih.gov

The statistical parameters from these representative QSAR studies on related heterocyclic systems are summarized in the table below.

Study SubjectQSAR Methodq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)Key Findings
Benzoxazole and Benzothiazole (B30560) Derivatives as CYP450 1A1 Inhibitors nih.govCoMFANot specifiedNot specified0.809Model helps in designing potentially active inhibitors.
Benzazole Derivatives as Topoisomerase II Inhibitors nih.govCoMFA0.4350.997Not specifiedElectronegative and bulky substituents can enhance activity.
Isoxazole Derivatives as FXR Agonists mdpi.comCoMFA0.6640.9600.872Hydrophobicity and electronegativity at specific positions are crucial.
Isoxazole Derivatives as FXR Agonists mdpi.comCoMSIA0.7060.9690.866Similar findings to the CoMFA model, validating the structural requirements.
Benzimidazole and Benzothiophene Derivatives as CB2 Receptor Ligands nih.govCoMFANot specifiedNot specified0.919Provided insights into steric, electrostatic, and hydrophobic properties for selectivity.
Benzimidazole and Benzothiophene Derivatives as CB2 Receptor Ligands nih.govCoMSIANot specifiedNot specified0.908Complemented the CoMFA model in guiding the design of new selective ligands.
Benzimidazole Derivatives as Angiotensin II-AT1 Receptor Antagonists nih.govCoMFA0.6130.8860.714Highlighted the importance of lipophilicity and H-bonding at specific positions.
Benzimidazole Derivatives as Angiotensin II-AT1 Receptor Antagonists nih.govCoMSIA0.6220.8590.549Supported the findings of the CoMFA model regarding key structural features.
Benzodipyrazoles as CDK2 Inhibitors nih.govCoMFA0.6990.8830.754Models can aid in the design of compounds with enhanced inhibitory potencies.
Benzodipyrazoles as CDK2 Inhibitors nih.govCoMSIA0.7940.9370.815Provided a robust model for prioritizing drug candidates for synthesis.

These examples underscore the power of CoMFA and CoMSIA in elucidating the structure-activity relationships of benzisoxazole-related compounds, which can be extrapolated to guide the computational investigation of this compound and its derivatives.

Strategies for Derivatization and Analogue Synthesis of 4,6 Dimethylbenzo D Isoxazol 3 Ol

Functionalization at the Hydroxyl Group (e.g., esterification, etherification, carbamate (B1207046) formation)

The hydroxyl group at the 3-position of the 4,6-dimethylbenzo[d]isoxazol-3-ol scaffold is a prime target for functionalization, readily undergoing reactions such as esterification, etherification, and carbamate formation. These modifications can significantly alter the compound's polarity, lipophilicity, and potential for hydrogen bonding, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

Esterification: The synthesis of esters from the 3-hydroxyl group can be achieved through various standard procedures. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base can yield the corresponding carboxylate esters. A notable example, although on a related 3-hydroxyisoxazole, involves the treatment with benzenesulfonyl chloride in the presence of triethylamine (B128534) to afford the corresponding sulfonate ester beilstein-journals.org. This demonstrates the feasibility of forming not only carboxylate but also sulfonate esters, which can act as effective leaving groups for further synthetic transformations or introduce specific functionalities.

Etherification: The conversion of the hydroxyl group to an ether linkage is another common derivatization strategy. The Williamson ether synthesis, a well-established method, can be employed for this purpose wikipedia.orglumenlearning.commasterorganicchemistry.comfrancis-press.comfrancis-press.com. This reaction typically involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. Subsequent reaction with an alkyl halide then furnishes the desired ether. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the 3-position.

Carbamate Formation: Carbamates, known for their stability and diverse biological activities, can be synthesized from the 3-hydroxyl functionality. A general and efficient one-pot method involves the reaction with a carbonylimidazolide in water, which can then react with a nucleophile to form the carbamate masterorganicchemistry.com. Another approach involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides, which can then react with the phenol-like hydroxyl group of the benzisoxazole masterorganicchemistry.com. These methods provide access to a broad range of N-substituted carbamates, allowing for the exploration of various substituent effects on the molecule's properties.

Substitutions on the Fused Benzene (B151609) Ring

The fused benzene ring of this compound offers opportunities for substitution, allowing for the introduction of additional functional groups and the variation of the existing alkyl substituents.

Regioselective Introduction of Additional Functional Groups

The regioselectivity of electrophilic aromatic substitution on the benzene ring is directed by the existing methyl groups and the fused isoxazole (B147169) ring. The methyl groups are activating and ortho-, para-directing, while the isoxazole ring's influence is more complex. The positions available for substitution are C5 and C7.

Halogenation and Nitration: Standard electrophilic aromatic substitution reactions such as halogenation (e.g., with Br₂ or Cl₂) and nitration (e.g., with HNO₃/H₂SO₄) can be employed to introduce halogen atoms or nitro groups onto the benzene ring rsc.org. The precise location of substitution will depend on the interplay of the directing effects of the two methyl groups and the heterocyclic ring. For instance, nitration of an isoxazole has been shown to occur at the 4-position of the isoxazole ring itself, but substitution on the fused benzene ring is also a common outcome in benzisoxazole systems rsc.orgreddit.com.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for introducing new carbon-carbon bonds francis-press.comwikipedia.orgnih.govnih.gov. Acylation, in particular, can be used to introduce ketone functionalities, which can then be further modified. For example, the synthesis of benzo[d]isoxazole derivatives bearing an acetyl group has been reported, highlighting the feasibility of such transformations acs.org.

A summary of potential electrophilic aromatic substitutions is presented in the table below.

ReactionReagentsPotential Products
HalogenationBr₂, FeBr₃5-Bromo-4,6-dimethylbenzo[d]isoxazol-3-ol and/or 7-Bromo-4,6-dimethylbenzo[d]isoxazol-3-ol
NitrationHNO₃, H₂SO₄5-Nitro-4,6-dimethylbenzo[d]isoxazol-3-ol and/or 7-Nitro-4,6-dimethylbenzo[d]isoxazol-3-ol
AcylationRCOCl, AlCl₃5-Acyl-4,6-dimethylbenzo[d]isoxazol-3-ol and/or 7-Acyl-4,6-dimethylbenzo[d]isoxazol-3-ol

Modifications of the Isoxazole Ring

The isoxazole ring itself can be a target for modification, either by introducing substituents at the heteroatoms or by using the isoxazole as a synthon for the construction of further fused heterocyclic systems.

Strategies for Introducing Diverse Substituents at the Nitrogen or Oxygen Heteroatoms

Direct substitution on the heteroatoms of the pre-formed this compound is challenging due to the aromatic nature of the ring. However, modification can be achieved through the synthesis of the corresponding N-alkylated benzisoxazol-3(1H)-one tautomers. These can be prepared from methyl 2-nitrobenzoates through a sequence of partial nitro reduction, cyclization, and subsequent base-mediated N-alkylation wikipedia.orglumenlearning.com. This approach allows for the introduction of a variety of alkyl groups at the nitrogen atom.

Formation of Further Fused Heterocyclic Systems Involving the Isoxazole Moiety

The isoxazole ring can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. This strategy often involves the isoxazole ring undergoing a ring-opening and subsequent recyclization reaction.

Isoxazolo[4,5-b]pyridines: An efficient method for the synthesis of isoxazolo[4,5-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netosi.lv. This involves the intramolecular nucleophilic substitution of the nitro group. While this builds the pyridine (B92270) ring onto an existing isoxazole, another approach involves the annulation of a pyridine ring to a functionalized isoxazole core beilstein-journals.orgnih.govresearchgate.net.

Isoxazolo[5,4-b]diazepines: The condensation of 3-aryl-4-formyl isoxazoles with 1,2-diamines can lead to the formation of isoxazolo-[5,4-b]-benzodiazepines, a seven-membered heterocyclic system nih.govresearchgate.net. This reaction highlights the utility of functionalized isoxazoles as precursors to more complex fused systems.

A summary of representative fused heterocyclic systems is provided in the table below.

Fused SystemPrecursor TypeKey Reaction
Isoxazolo[4,5-b]pyridine2-Chloro-3-nitropyridine derivativeIntramolecular nucleophilic substitution
Isoxazolo[5,4-b]diazepine3-Aryl-4-formyl isoxazoleCondensation with a 1,2-diamine

Synthesis of Hybrid Molecules Incorporating the Benzisoxazole Core (e.g., with phosphinoyl groups)

The creation of hybrid molecules by integrating a pharmacologically relevant scaffold, such as the benzisoxazole core, with other functional moieties is a well-established strategy in medicinal chemistry to explore new chemical spaces and develop novel therapeutic agents. The incorporation of phosphinoyl groups into heterocyclic structures has garnered attention due to the unique physicochemical and biological properties that the phosphorus atom imparts. While direct synthesis of phosphinoyl derivatives of this compound is not extensively documented in publicly available literature, plausible synthetic routes can be extrapolated from established methodologies for the phosphinoylation of N-heterocycles and related compounds.

The primary strategies for synthesizing such hybrid molecules generally fall into two categories: the formation of a phosphorus-carbon (P-C) bond or a phosphorus-nitrogen (P-N) bond. The choice of strategy is contingent on the availability of starting materials and the desired point of attachment of the phosphinoyl group to the benzisoxazole core.

A plausible approach for the synthesis of phosphinoyl-benzisoxazole hybrids involves the functionalization of the pre-formed this compound core. This can be conceptualized through the reaction of the hydroxyl group or the nitrogen atom of the isoxazole ring with a suitable phosphinoylating agent.

One potential synthetic pathway could involve the O-phosphinoylation of this compound. This would entail the reaction of the hydroxyl group with a phosphinoyl chloride in the presence of a non-nucleophilic base to yield the corresponding phosphinate ester.

Alternatively, a P-N linkage could be established. This would likely require the synthesis of an amino-substituted benzisoxazole derivative, which could then undergo reaction with a phosphinoyl chloride. The general principle of forming a P-N bond involves the reaction of an amine with a chlorophosphine, often in the presence of a base to neutralize the hydrogen chloride byproduct.

A hypothetical reaction scheme for the synthesis of a phosphinoyl-containing benzisoxazole hybrid is presented below. This scheme illustrates the derivatization of the 3-hydroxy group of this compound.

Table 1: Proposed Synthesis of a Phosphinoyl-Benzisoxazole Hybrid

StepReactant 1Reactant 2Reagent/ConditionsProduct
1This compoundChlorodiphenylphosphine oxidePyridine, DCM, rt4,6-Dimethylbenzo[d]isoxazol-3-yl diphenylphosphinate

It is important to note that the reactivity of the this compound tautomers could influence the reaction's outcome. The keto-enol tautomerism of the benzisoxazol-3-ol system might allow for either O- or N-phosphinoylation, and the reaction conditions would need to be carefully optimized to achieve the desired regioselectivity.

The synthesis of P,N-heterocycles through intramolecular reactions of amino-functionalized phosphinates has also been reported, suggesting another potential, albeit more complex, route where the benzisoxazole ring system is constructed from a phosphorus-containing precursor. However, the derivatization of the pre-formed benzisoxazole core represents a more direct and versatile approach for generating a library of hybrid molecules for biological screening.

Advanced Applications and Emerging Research Trajectories in Organic Synthesis

Utility as a Privileged Scaffold and Versatile Building Block in Complex Molecular Synthesis

The benzisoxazole ring system, and by extension 4,6-Dimethylbenzo[d]isoxazol-3-ol, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a promising starting point for the development of novel therapeutic agents. nih.govresearchgate.net The versatility of the isoxazole (B147169) moiety, a core component of the benzisoxazole structure, allows it to act as a flexible building block in the synthesis of complex molecules. lifechemicals.comscbt.comresearchgate.net Its unique electronic properties and the presence of a relatively weak N-O bond enable a variety of chemical transformations, making it a valuable intermediate in organic synthesis. researchgate.net

The isoxazole framework can be found in numerous natural products and synthetic drugs, highlighting its significance. lifechemicals.com For instance, the isoxazolidine (B1194047) ring, a related saturated heterocyclic compound, is also considered a privileged structure and has been utilized in the total synthesis of complex natural products. nih.gov The strategic incorporation of the this compound scaffold into a synthetic scheme can impart desirable physicochemical and biological properties to the final molecule. The substitution pattern on the benzene (B151609) ring, with methyl groups at positions 4 and 6, offers steric and electronic influences that can be exploited to fine-tune the molecule's interactions with biological targets.

The application of benzisoxazole derivatives extends to the creation of diverse molecular architectures. For example, they have been used as precursors for the synthesis of 2-arylbenzofurans through a copper-catalyzed decarboxylative intramolecular C-O coupling reaction. mdpi.com This demonstrates the role of the benzisoxazole scaffold as a transformable unit, enabling access to other important heterocyclic systems. Furthermore, the development of new synthetic methodologies, such as those for producing functionalized isoxazoles, continues to expand the utility of these compounds as building blocks in organic chemistry. lifechemicals.comnih.gov

Table 1: Examples of Isoxazole-Containing Compounds and their Significance

Compound/ScaffoldSignificance
Ibotenic acidA naturally occurring neurotoxin found in mushrooms, demonstrating the biological relevance of the isoxazole ring. lifechemicals.com
LeflunomideAn antirheumatic drug, showcasing the therapeutic application of isoxazole derivatives. lifechemicals.com
PaliperidoneAn antipsychotic agent, further illustrating the prevalence of the isoxazole scaffold in pharmaceuticals. lifechemicals.com
IsoxazolidineA privileged scaffold used as a mimic for various biomolecules and in the total synthesis of natural products. nih.gov

Integration into Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration

The exploration of chemical space is a cornerstone of modern drug discovery, aiming to identify novel molecules with desired biological activities. biosolveit.denih.gov Combinatorial chemistry provides a powerful set of tools for rapidly generating large and diverse collections of compounds, known as chemical libraries. nih.govnih.gov The this compound scaffold is well-suited for integration into such library synthesis efforts due to its inherent properties as a privileged scaffold and its synthetic tractability.

By utilizing this compound as a core structure, chemists can systematically introduce a variety of substituents at different positions around the molecule. This allows for the creation of focused libraries designed to probe specific biological targets or diverse libraries aimed at exploring broader areas of chemical space. nih.gov For instance, isoxazole-based libraries have been successfully synthesized and evaluated for various biological activities, including antithrombotic effects. nih.gov

The process of library synthesis can be facilitated by solid-phase organic synthesis techniques, where the scaffold is attached to a solid support, allowing for easy purification and handling of intermediates. nih.gov The functional groups present on the this compound molecule, such as the hydroxyl group, can serve as handles for attachment to the solid support or for further chemical modification. The generation of these libraries, followed by high-throughput screening, can accelerate the identification of hit compounds that can then be optimized into lead candidates for drug development. nih.gov

The concept of "SAR by Space" (Structure-Activity Relationship by Space) exemplifies the modern approach to chemical space exploration, where virtual libraries are often designed and screened computationally before the most promising compounds are synthesized. biosolveit.de The physicochemical properties of this compound can be readily calculated and used to design libraries with favorable drug-like characteristics.

Role in Asymmetric Catalysis as Ligands or Chiral Auxiliaries

While direct evidence for the use of this compound itself as a ligand or chiral auxiliary in asymmetric catalysis is not prevalent in the provided search results, the broader class of isoxazole derivatives has shown potential in this area. lifechemicals.com Asymmetric catalysis is a critical field in organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule, which is often crucial for its biological activity.

Isoxazole-containing compounds can be designed to act as chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. lifechemicals.com The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for the metal. The substituents on the isoxazole ring can be modified to create a specific chiral pocket around the active site of the catalyst.

Similarly, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While no specific examples of this compound being used as a chiral auxiliary were found, its structure possesses features that could potentially be exploited for such applications. The development of chiral isoxazole-based ligands and auxiliaries remains an active area of research with the potential for discovering novel and efficient catalytic systems.

Future Research Directions in the Synthetic and Mechanistic Chemistry of this compound Systems

The field of isoxazole chemistry is continuously evolving, with ongoing efforts to develop novel synthetic methods and explore new applications. nih.govnih.gov Future research on this compound systems is likely to focus on several key areas.

One promising direction is the development of more efficient and sustainable synthetic routes to this and related compounds. nih.gov This could involve the use of green chemistry principles, such as catalysis and the use of environmentally benign solvents. nih.gov The development of regioselective functionalization techniques will also be crucial for accessing a wider range of derivatives with tailored properties. nih.gov

Further exploration of the utility of this compound as a building block in the synthesis of complex natural products and other biologically active molecules is warranted. nih.govresearchgate.net This could involve its use in cascade reactions or multicomponent reactions to rapidly build molecular complexity.

In the realm of medicinal chemistry, future work will likely focus on leveraging the privileged nature of the benzisoxazole scaffold to design and synthesize new therapeutic agents. nih.gov This will involve a deeper understanding of the structure-activity relationships of this compound derivatives and their interactions with various biological targets.

Finally, the development of new chemical probes and tools based on the this compound scaffold will continue to be an important area of research. mskcc.orgpitt.edu This could include the creation of more sophisticated probes with advanced functionalities, such as those that can be used for super-resolution imaging or for the targeted delivery of therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 4,6-Dimethylbenzo[d]isoxazol-3-ol, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzoisoxazole core via cyclization of hydroxylamine derivatives with substituted benzaldehydes. Key steps include:

  • Methylation : Introducing methyl groups at the 4- and 6-positions using methylating agents like methyl iodide under basic conditions .
  • Cyclization : Acid- or base-catalyzed cyclization to form the isoxazole ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on solvent selection (e.g., ethanol for greener protocols) and catalyst efficiency (e.g., NaOH vs. KOH for methylation yield) .

Q. How is this compound characterized structurally?

Standard spectroscopic methods include:

  • NMR : 1H^1H NMR (δ 2.25 ppm for methyl groups, δ 6.8–7.3 ppm for aromatic protons) and 13C^{13}C NMR (δ 20–25 ppm for methyl carbons) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 165.15) .
  • IR Spectroscopy : O–H stretch (~3200 cm1^{-1}) and C=N/C–O stretches (1600–1500 cm1^{-1}) .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme Inhibition : Screen against D-amino acid oxidase (DAO) using fluorometric assays (e.g., monitoring kynurenine production) .
  • Receptor Binding : Radioligand displacement assays for GABAA_A or serotonin receptors due to structural similarity to benzisoxazole derivatives .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How do substituents at the 4- and 6-positions influence pharmacological activity?

Structure-activity relationship (SAR) studies of analogs (e.g., 5-chloro, 6-methoxy derivatives) reveal:

  • Methyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation .
  • Electron-withdrawing substituents (e.g., Cl): Increase binding affinity to DAO (IC50_{50} reduction by ~30% vs. methyl groups) .
  • Steric effects : Bulkier groups at the 6-position may hinder target engagement, as seen in reduced GABAA_A modulation .

Q. What methodologies assess in vivo pharmacokinetics and efficacy?

  • Microdialysis : Monitor brain/plasma concentrations in rodent models (e.g., DAO inhibition in rat kidneys using CBIO as a reference) .
  • Dose-response studies : Administer 10–100 mg/kg orally, with LC-MS/MS quantification of plasma metabolites .
  • Behavioral assays : Tail-flick test for analgesic activity or forced swim test for antidepressant effects .

Q. How does this compound interact with D-amino acid oxidase (DAO)?

  • Enzyme kinetics : Determine KmK_m and VmaxV_{max} using recombinant DAO and D-alanine as substrate. Competitive inhibition is inferred from Lineweaver-Burk plots .
  • Docking studies : Molecular modeling (AutoDock Vina) predicts hydrogen bonding between the hydroxyl group and DAO’s Arg-283 residue .

Q. What strategies improve metabolic stability and bioavailability?

  • Prodrug design : Acetylate the hydroxyl group to enhance intestinal absorption, with esterase-mediated reactivation .
  • ADME profiling : Use Caco-2 cell monolayers for permeability assays and human liver microsomes for metabolic stability (t1/2_{1/2} > 60 min desired) .

Q. How can synthetic routes be optimized for scalability?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
  • Solvent-free conditions : Microwave-assisted synthesis reduces energy use and improves yield (e.g., 85% vs. 65% conventional) .

Q. What analytical methods resolve stereochemical or isomeric impurities?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol mobile phase) to separate enantiomers .
  • X-ray crystallography : Confirm absolute configuration of single crystals grown via vapor diffusion .

Q. How is method validation performed for stability studies?

  • Forced degradation : Expose to heat (40–60°C), UV light, and acidic/basic conditions (0.1 M HCl/NaOH).
  • HPLC-UV : Monitor degradation products (e.g., methyl oxidation to carboxylates) with a C18 column (acetonitrile/water gradient) .

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